

# An In-depth Technical Guide to (2R,6R)-2,6-Heptanediol

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## Compound of Interest

Compound Name: (2R,6R)-2,6-Heptanediol

Cat. No.: B123442

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This technical guide provides a comprehensive overview of **(2R,6R)-2,6-Heptanediol**, detailing its chemical identity, properties, and the general methodologies relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Nomenclature

**(2R,6R)-2,6-Heptanediol** is a specific stereoisomer of heptane-2,6-diol. The stereochemical descriptors "(2R,6R)" indicate the spatial arrangement of the hydroxyl groups at positions 2 and 6 of the heptane chain.

IUPAC Name: (2R,6R)-heptane-2,6-diol[1]

Synonyms:

- **(2R,6R)-2,6-Heptanediol**[1]
- (2R,6R)-Heptane-2,6-diol[1]
- CAS Number: 143170-07-4[1]
- SCHEMBL3914418[1]
- OZIMXLFSRSPFAS-RNFRBKRXSA-N[1]

## Physicochemical Properties

A summary of the computed physicochemical properties of **(2R,6R)-2,6-Heptanediol** is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	132.20 g/mol	PubChem[1]
XLogP3-AA	0.8	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	132.115029749 Da	PubChem[1]
Topological Polar Surface Area	40.5 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	9	PubChem[1]

## Synthesis and Analysis: General Methodologies

While specific experimental protocols for the synthesis and analysis of **(2R,6R)-2,6-Heptanediol** were not found in the literature search, this section outlines general methodologies applicable to chiral diols.

### Enantioselective Synthesis

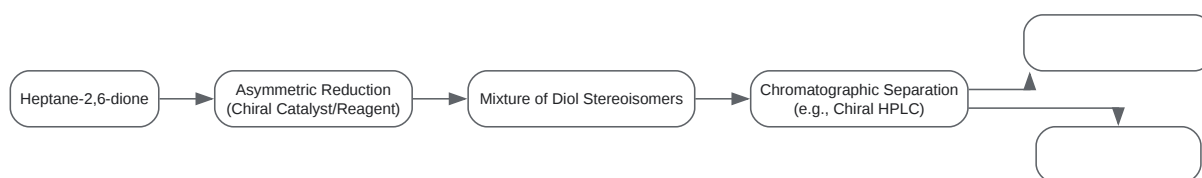
The synthesis of specific stereoisomers of diols, such as **(2R,6R)-2,6-Heptanediol**, requires enantioselective methods to control the stereochemistry at the chiral centers. General strategies for the synthesis of chiral diols include:

- **Asymmetric Reduction of Diketones:** The reduction of a corresponding diketone (in this case, heptane-2,6-dione) using a chiral reducing agent or a catalyst can yield the desired

stereoisomer.

- **Chiral Pool Synthesis:** Starting from a readily available chiral molecule, a series of chemical transformations can be employed to build the target molecule with the desired stereochemistry.
- **Enzymatic or Microbial Resolution:** The use of enzymes or microorganisms can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

A logical workflow for a potential enantioselective synthesis of **(2R,6R)-2,6-Heptanediol** is depicted below.



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Caption: A potential synthetic workflow for **(2R,6R)-2,6-Heptanediol**.

## Analytical Methodologies

The analysis of chiral diols like **(2R,6R)-2,6-Heptanediol** requires techniques that can distinguish between different stereoisomers.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral molecules, the determination of enantiomeric purity often requires the use of a chiral derivatizing agent. This agent reacts with the diol to form diastereomers, which have distinct NMR spectra, allowing for their quantification.

General Experimental Protocol for NMR Analysis of Chiral Diols:

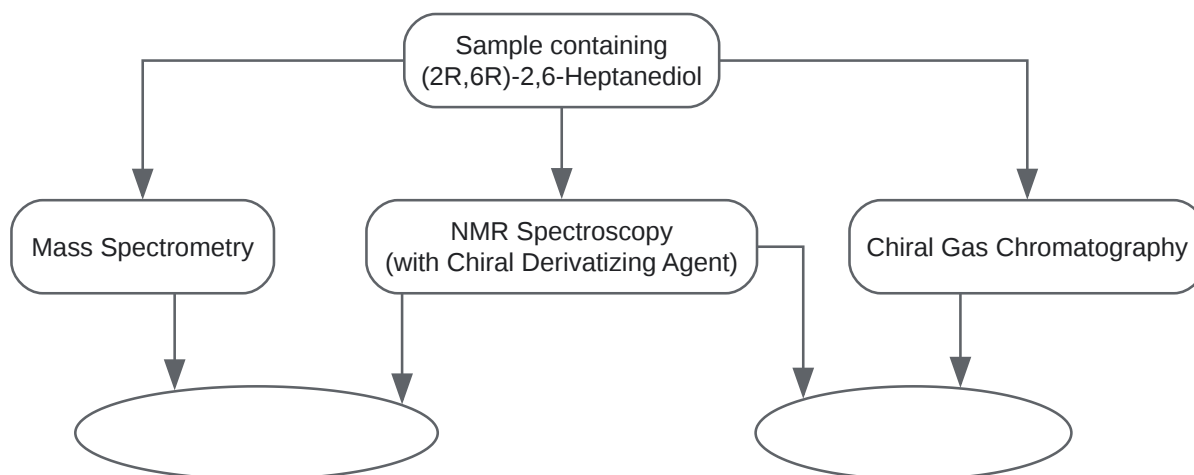
- **Derivatization:** React a known quantity of the diol sample with a chiral derivatizing agent (e.g., Mosher's acid, chiral boronic acids) in an appropriate deuterated solvent.
- **NMR Acquisition:** Acquire high-resolution  $^1\text{H}$  or  $^{19}\text{F}$  NMR spectra of the resulting diastereomeric mixture.
- **Data Analysis:** Integrate the signals corresponding to each diastereomer to determine their ratio, which reflects the enantiomeric excess of the original diol sample.

Gas chromatography, particularly when using a chiral stationary phase, is a widely used technique for the separation and quantification of enantiomers.

General Experimental Protocol for Chiral GC Analysis:

- **Column Selection:** Choose a capillary GC column with a suitable chiral stationary phase capable of resolving the enantiomers of the diol.
- **Sample Preparation:** Dissolve the diol sample in a volatile organic solvent. Derivatization to a more volatile species may be necessary.
- **Injection and Separation:** Inject the sample into the GC system. The enantiomers will separate based on their differential interactions with the chiral stationary phase as they pass through the column.
- **Detection and Quantification:** A detector (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS) is used to detect the separated enantiomers as they elute from the column. The peak areas are used to determine the relative amounts of each enantiomer.

The logical workflow for the analytical characterization of **(2R,6R)-2,6-Heptanediol** is outlined below.



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Caption: Analytical workflow for **(2R,6R)-2,6-Heptanediol**.

## Biological Activity and Role in Drug Development

The literature search did not yield specific information on the biological activity or signaling pathways directly involving **(2R,6R)-2,6-Heptanediol**. It is important to distinguish this compound from the similarly named (2R,6R)-hydroxynorketamine, a metabolite of ketamine with known antidepressant effects.

However, chiral diols as a class of molecules are of significant interest in drug development. They can serve as:

- **Chiral Building Blocks:** Key intermediates in the synthesis of complex, biologically active molecules. The specific stereochemistry of the diol can be crucial for the final product's efficacy and safety.
- **Chiral Ligands:** In asymmetric catalysis, chiral diols can be used to create catalysts that direct a reaction towards the formation of a specific enantiomer of a drug molecule.

The general role of chiral compounds in drug development is to ensure the synthesis of the therapeutically active enantiomer while minimizing or eliminating the inactive or potentially harmful enantiomer.

## Conclusion

**(2R,6R)-2,6-Heptanediol** is a well-defined chiral molecule with known physical properties. While specific experimental protocols for its synthesis and analysis, as well as its direct biological functions, are not extensively documented in publicly available literature, general methodologies for the synthesis and characterization of chiral diols are well-established. Researchers and drug development professionals can apply these principles to work with **(2R,6R)-2,6-Heptanediol**. Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this particular stereoisomer.

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## References

- 1. (2R,6R)-2,6-Heptanediol | C<sub>7</sub>H<sub>16</sub>O<sub>2</sub> | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]
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